3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic acid: Similar to the compound but with a fluorine atom on the phenyl ring.
3-Methylphenylboronic acid: Contains a methyl group on the phenyl ring.
Properties
Molecular Formula |
C13H17BFNO3 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
[3-fluoro-5-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-4-16(8-9)13(17)10-5-11(14(18)19)7-12(15)6-10/h5-7,9,18-19H,2-4,8H2,1H3 |
InChI Key |
FOANTVUZCCHRID-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
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